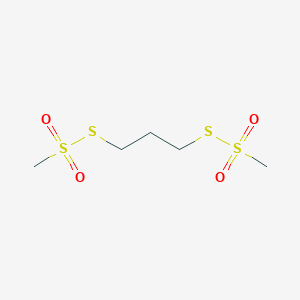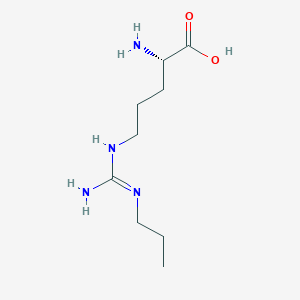
4-トリフルオロアセトアミドアニリン
概要
説明
4-Trifluoroacetamidoaniline is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoroacetamide group attached to an aniline ring
科学的研究の応用
4-Trifluoroacetamidoaniline has a wide range of applications in scientific research, including:
作用機序
Target of Action
The primary target of 4-Trifluoroacetamidoaniline (TFAN) are reducing oligosaccharides . These are simple sugars with a free aldehyde or ketone functional group, which make them capable of reducing other compounds.
Mode of Action
TFAN interacts with its targets through a chemical reaction. Specifically, it reacts with reducing oligosaccharides in the presence of sodium cyanoborohydride . This reaction yields aminoalditol derivatives , which are useful for linking to proteins or solid matrices .
Biochemical Pathways
The biochemical pathway primarily affected by TFAN involves the conversion of reducing oligosaccharides to aminoalditol derivatives . These derivatives can then be linked to proteins or solid matrices, which could have various downstream effects depending on the specific proteins or matrices involved.
Result of Action
The primary result of TFAN’s action is the production of aminoalditol derivatives from reducing oligosaccharides . These derivatives are easily separated by high-performance liquid chromatography (HPLC), suggesting that TFAN’s action may facilitate the analysis or manipulation of oligosaccharides .
Action Environment
The action of TFAN is influenced by the presence of sodium cyanoborohydride, which is necessary for the reaction with reducing oligosaccharides . .
生化学分析
Biochemical Properties
4-Trifluoroacetamidoaniline interacts with reducing oligosaccharides in the presence of sodium cyanoborohydride . The resulting aminoalditol derivatives are useful for linking to proteins or solid matrices . This interaction is crucial in biochemical reactions, particularly in the formation of complex biomolecules.
Cellular Effects
Its role in the formation of aminoalditol derivatives suggests that it may influence cellular processes related to protein synthesis and function .
Molecular Mechanism
The molecular mechanism of 4-Trifluoroacetamidoaniline involves its reaction with reducing oligosaccharides in the presence of sodium cyanoborohydride . This reaction results in the formation of aminoalditol derivatives, which can be linked to proteins or solid matrices .
Metabolic Pathways
Its reaction with reducing oligosaccharides suggests that it may be involved in carbohydrate metabolism .
Transport and Distribution
Its ability to form derivatives with proteins suggests that it may interact with protein transport mechanisms .
Subcellular Localization
Its ability to form derivatives with proteins suggests that it may be found in areas of the cell where protein synthesis and modification occur .
準備方法
Synthetic Routes and Reaction Conditions: 4-Trifluoroacetamidoaniline can be synthesized through the reaction of aniline with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, with the aniline being dissolved in a suitable solvent such as dichloromethane, and trifluoroacetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4-Trifluoroacetamidoaniline may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired level of purity.
化学反応の分析
Types of Reactions: 4-Trifluoroacetamidoaniline undergoes several types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium cyanoborohydride is commonly used for reduction reactions involving 4-Trifluoroacetamidoaniline.
Major Products Formed:
類似化合物との比較
4-Aminophenyl-2,2,2-trifluoroacetamide: This compound is structurally similar to 4-Trifluoroacetamidoaniline but lacks the trifluoroacetamide group.
N-(4-Aminophenyl)-2,2,2-trifluoroacetamide: Another similar compound, differing slightly in its molecular structure.
Uniqueness: 4-Trifluoroacetamidoaniline is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the derivatization and separation of reducing oligosaccharides, a feature not commonly found in other similar compounds .
特性
IUPAC Name |
N-(4-aminophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXJVEPWTWVUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350175 | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53446-90-5 | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate](/img/structure/B13858.png)

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)


